molecular formula C18H16Cl2N4O2 B449120 N'-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE

N'-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE

Cat. No.: B449120
M. Wt: 391.2g/mol
InChI Key: IRWLFJHDLNQJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(2,3-dichlorobenzylidene)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. Its unique structure, which includes a dichlorobenzylidene moiety, a pyrazolylmethyl group, and a furohydrazide backbone, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dichlorobenzylidene)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide typically involves a multi-step process:

    Formation of the Dichlorobenzylidene Intermediate: The initial step involves the condensation of 2,3-dichlorobenzaldehyde with an appropriate hydrazine derivative to form the dichlorobenzylidene intermediate.

    Synthesis of the Pyrazolylmethyl Intermediate: Separately, 3,5-dimethyl-1H-pyrazole is reacted with a suitable alkylating agent to introduce the methyl group, forming the pyrazolylmethyl intermediate.

    Coupling Reaction: The final step involves the coupling of the dichlorobenzylidene intermediate with the pyrazolylmethyl intermediate under controlled conditions, typically using a catalyst and a solvent such as ethanol or methanol, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dichlorobenzylidene)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or car

Properties

Molecular Formula

C18H16Cl2N4O2

Molecular Weight

391.2g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)methylideneamino]-5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C18H16Cl2N4O2/c1-11-8-12(2)24(23-11)10-14-6-7-16(26-14)18(25)22-21-9-13-4-3-5-15(19)17(13)20/h3-9H,10H2,1-2H3,(H,22,25)

InChI Key

IRWLFJHDLNQJDH-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl)C

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl)C

Origin of Product

United States

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